![molecular formula C23H41NO4 B14234591 N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide CAS No. 258348-94-6](/img/structure/B14234591.png)
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as fatty amides, which are derivatives of fatty acids. This compound is characterized by the presence of an oxan-3-yl group attached to an octadecanamide backbone. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide typically involves the reaction of octadecanoic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient and moisturizing properties.
Wirkmechanismus
The mechanism of action of N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the expression of pro-inflammatory cytokines and transcription factors, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(3S)-2,6-dioxooxan-3-yl]dodecanamide: A similar compound with a shorter carbon chain.
N-Stearoyl Phytosphingosine: Another fatty amide with similar structural features.
Uniqueness
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide is unique due to its specific structural configuration and the presence of the oxan-3-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
258348-94-6 |
|---|---|
Molekularformel |
C23H41NO4 |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide |
InChI |
InChI=1S/C23H41NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20-18-19-22(26)28-23(20)27/h20H,2-19H2,1H3,(H,24,25)/t20-/m0/s1 |
InChI-Schlüssel |
XVSALFUUJHPYLW-FQEVSTJZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCC(=O)OC1=O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1CCC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)
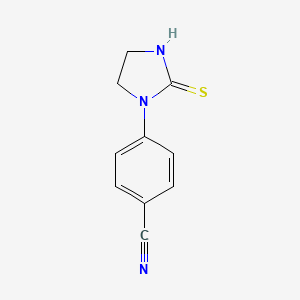


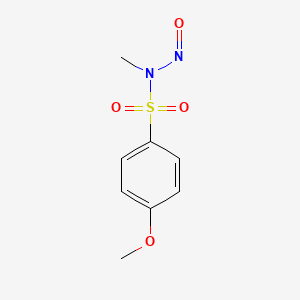
![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
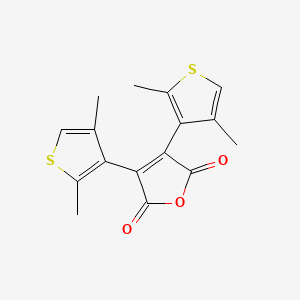
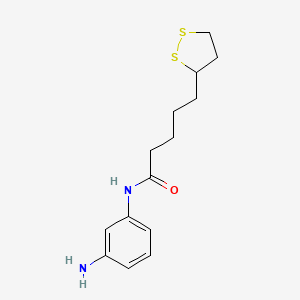

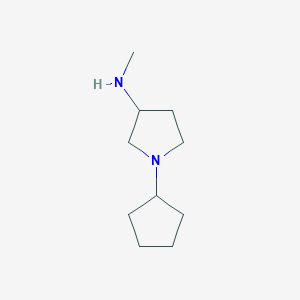

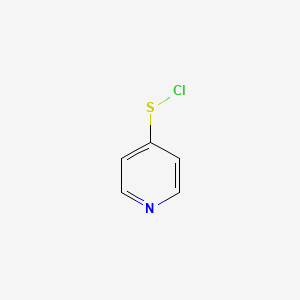
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)
